Dithianes

Dithianes are a class of heterocyclic compounds characterized by the presence of two sulfur atoms bonded to a carbon ring, typically a five-membered one (dithiophene). These compounds exhibit unique electronic and optical properties due to their conjugated structure. Dithianes find applications in various fields, including organic electronics, pharmaceuticals, and materials science. In organic electronics, they can be used as donor or acceptor molecules in organic solar cells and field-effect transistors (OFETs) for their excellent charge transport characteristics. Additionally, dithianes have potential medicinal uses due to their antioxidant properties and ability to act as chelating agents, potentially binding with heavy metal ions. The synthesis of dithianes is well-established through various methods such as Friedel-Crafts sulfonation or ring-opening reactions involving cyclic thiols. Their versatility makes them valuable in both academic research and industrial applications.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

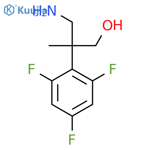

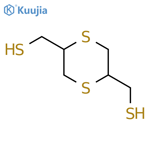

|

5H-Cyclopenta[b]-1,4-dithiin-5-amine, hexahydro- | 1423024-23-0 | C7H13NS2 |

|

1,3-Dithiane-2-ethanol | 14947-48-9 | C6H12OS2 |

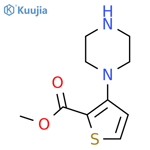

|

Ethyl 1,3-dithiane-2-carboxylate | 20462-00-4 | C7H12O2S2 |

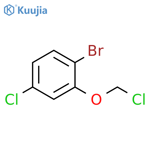

|

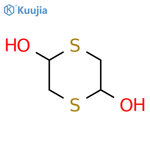

p-Dithiane-2,5-diol | 40018-26-6 | C4H8O2S2 |

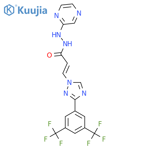

|

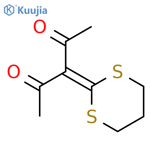

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione | 55727-23-6 | C9H12O2S2 |

|

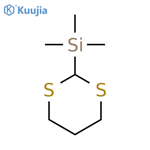

2-Trimethylsilyl-1,3-dithiane | 13411-42-2 | C7H16S2Si |

|

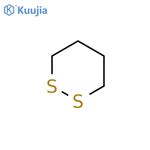

Tetramethylene Disulfide | 505-20-4 | C4H8S2 |

|

1,4-Dithiane-2,5-di(methanethiol) | 136122-15-1 | C6H12S4 |

|

1,3-Dithiane, 2-phenyl- | 5425-44-5 | C10H12S2 |

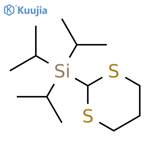

|

1,3-Dithian-2-yl-tri(propan-2-yl)silane | 145251-89-4 | C13H28SiS2 |

関連文献

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

推奨される供給者

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品